molecular formula C18H15Cl2N5S B1592451 Disperse red 153 CAS No. 78564-87-1

Disperse red 153

Cat. No.: B1592451
CAS No.: 78564-87-1
M. Wt: 404.3 g/mol
InChI Key: WFRRWBDTRFNKAW-UHFFFAOYSA-N
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Description

Disperse red 153 is a synthetic organic compound with the molecular formula C18H15Cl2N5S and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a propanenitrile moiety. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse red 153 typically involves the following steps :

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with dichlorobenzene under acidic conditions.

    Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with diazonium salts derived from aniline derivatives. This step forms the azo linkage.

    Introduction of the Propanenitrile Group: The final step involves the reaction of the azo compound with 3-bromopropanenitrile in the presence of a base to introduce the propanenitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Disperse red 153 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the azo linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Disperse red 153 has several scientific research applications :

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disperse red 153 involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, the azo linkage and benzothiazole ring contribute to its ability to form stable complexes with proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile
  • 3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile

Uniqueness

Disperse red 153 is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the propanenitrile group. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5S/c1-2-25(11-3-10-21)13-6-4-12(5-7-13)23-24-18-22-15-9-8-14(19)16(20)17(15)26-18/h4-9H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRRWBDTRFNKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25150-28-1, 78564-87-1
Record name 3-[[4-[2-(6,7-Dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25150-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-[[4-[2-[5,6(or 6,7)-dichloro-2-benzothiazolyl]diazenyl]phenyl]ethylamino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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